molecular formula C8H12O3 B14567791 3-Methyl-4-oxopent-2-en-1-yl acetate CAS No. 61779-56-4

3-Methyl-4-oxopent-2-en-1-yl acetate

Cat. No.: B14567791
CAS No.: 61779-56-4
M. Wt: 156.18 g/mol
InChI Key: KTFCAXZXUHGFCT-UHFFFAOYSA-N
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Description

3-Methyl-4-oxopent-2-en-1-yl acetate is a chemical compound with the molecular formula C₈H₁₂O₃. It is an ester derived from the reaction between 3-methyl-4-oxopent-2-en-1-ol and acetic acid. This compound is known for its unique structure, which includes both a ketone and an ester functional group, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxopent-2-en-1-yl acetate typically involves the esterification of 3-methyl-4-oxopent-2-en-1-ol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxopent-2-en-1-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-oxopent-2-en-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxopent-2-en-1-yl acetate involves its interaction with various molecular targets, depending on the reaction it undergoes. For example, during ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding alcohol and acetic acid. In reduction reactions, the ketone group interacts with reducing agents to form secondary alcohols .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-oxopent-2-en-1-ol: The alcohol precursor to the acetate ester.

    4-Oxopent-2-en-1-yl acetate: A similar ester without the methyl group at the third position.

    3-Methyl-4-oxopentanoic acid: The carboxylic acid analog of the compound.

Uniqueness

3-Methyl-4-oxopent-2-en-1-yl acetate is unique due to its dual functional groups (ketone and ester), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61779-56-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3-methyl-4-oxopent-2-enyl) acetate

InChI

InChI=1S/C8H12O3/c1-6(7(2)9)4-5-11-8(3)10/h4H,5H2,1-3H3

InChI Key

KTFCAXZXUHGFCT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C)C(=O)C

Origin of Product

United States

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